N-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-phenylacrylamide
Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a thiazole ring and an amide group . Thiazole is a heterocyclic compound that consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . Amides are a type of functional group that contain a carbonyl group (C=O) linked to a nitrogen atom .
Molecular Structure Analysis
Thiazole rings are planar and aromatic, which means they have a cyclic, resonating electron cloud . This can have various effects on the properties of the molecule, including its reactivity and the types of reactions it can undergo.Physical and Chemical Properties Analysis
Thiazole itself is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . It’s a clear, pale yellow liquid with a boiling point of 116–118°C . The properties of your specific compound would depend on the other functional groups present in the molecule.Mechanism of Action
The mechanism of action would depend on the specific application of the compound. For example, some thiazole derivatives have been found to have antimicrobial or antitumor activity . The mechanism of action in these cases would likely involve interaction with biological macromolecules, but without more specific information, it’s difficult to say for sure.
Properties
IUPAC Name |
(E)-N-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamothioyl]-3-phenylprop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS2/c1-14-7-10-16(11-8-14)17-13-26-20(21-17)23-19(25)22-18(24)12-9-15-5-3-2-4-6-15/h2-13H,1H3,(H2,21,22,23,24,25)/b12-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTRPSKBWVCPFP-FMIVXFBMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=S)NC(=O)C=CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=S)NC(=O)/C=C/C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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